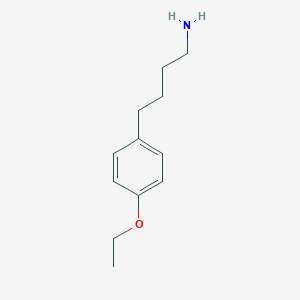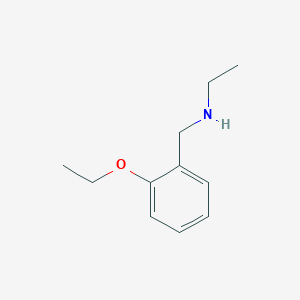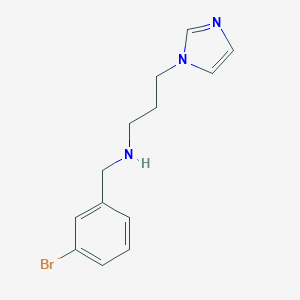![molecular formula C16H19NO B496245 3-[(4-Phenylphenyl)methylamino]propan-1-ol CAS No. 774555-60-1](/img/structure/B496245.png)
3-[(4-Phenylphenyl)methylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenylphenyl)methylamino]propan-1-ol is an organic compound with a complex structure that includes a phenyl group attached to a benzene ring, which is further connected to a propanol chain via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylphenyl)methylamino]propan-1-ol typically involves the reaction of 4-phenylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method includes the following steps:
Reaction of 4-phenylbenzylamine with epichlorohydrin: This step forms an intermediate compound.
Reduction of the intermediate: Using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-[(4-Phenylphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Phenylphenyl)methylamino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)propan-1-ol
- 3-(Phenylamino)propan-1-ol
- 3-(Benzylamino)propan-1-ol
Uniqueness
3-[(4-Phenylphenyl)methylamino]propan-1-ol is unique due to its dual phenyl groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for specific interactions that are not possible with simpler analogs, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-[(4-phenylphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-12-4-11-17-13-14-7-9-16(10-8-14)15-5-2-1-3-6-15/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDKIPYSCSTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)


![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B496169.png)
![({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE](/img/structure/B496170.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-methylamine](/img/structure/B496171.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-methylamine](/img/structure/B496174.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496175.png)
![N-[2-(benzyloxy)benzyl]-N-(3-ethoxypropyl)amine](/img/structure/B496177.png)

![3-(1H-imidazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]-1-propanamine](/img/structure/B496179.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496180.png)
![1-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-2-ol](/img/structure/B496183.png)
![[(2H-1,3-benzodioxol-5-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B496185.png)
